The synthesis of [des-Gly10, D-Phe6]-LH-RH ethylamide typically involves solid-phase peptide synthesis techniques. The general approach includes:
The molecular structure of [des-Gly10, D-Phe6]-LH-RH ethylamide can be represented by its chemical formula . Key structural features include:
The compound's structure has been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity .
[des-Gly10, D-Phe6]-LH-RH ethylamide participates in several chemical reactions relevant to its biological function:
The mechanism of action for [des-Gly10, D-Phe6]-LH-RH ethylamide involves:
Key physical and chemical properties of [des-Gly10, D-Phe6]-LH-RH ethylamide include:
These properties are critical for its formulation in therapeutic applications .
[des-Gly10, D-Phe6]-LH-RH ethylamide has several scientific applications:
The isolation and structural elucidation of mammalian GnRH by Schally and Guillemin (Nobel Prize, 1977) ignited intense efforts to synthesize analogs with enhanced pharmacological properties. Initial modifications focused on C-terminal stabilization, yielding [des-Gly10]LH-RH ethylamide—the first analog exhibiting 3-5-fold increased activity over native GnRH due to resistance to carboxypeptidase degradation [4]. Subsequent breakthroughs emerged from positional substitutions at residue 6, where glycine (Gly6) was replaced with D-amino acids. D-Leu6 and D-Trp6 analogs demonstrated 5-9-fold higher potency, attributed to enhanced receptor binding affinity and prolonged plasma half-life [4] [10]. The combinatorial approach—coupling D-amino acid6 substitutions with des-Gly10 ethylamide modifications—culminated in compounds like [des-Gly10, D-Ala6]-LH-RH ethylamide (buserelin) and [des-Gly10, D-Phe6]-LH-RH ethylamide. These exhibited radical potency enhancements (50-100 fold) due to synergistic effects on receptor affinity and proteolytic resistance [1] [4]. Concurrently, pioneering work on antagonists introduced substitutions at positions 1, 2, 3, and 6 (e.g., [D-Phe2, Pro3, D-Phe6]-LHRH), establishing critical structure-activity relationships (SAR) that differentiated agonist from antagonist design [6]. This era established foundational SAR: Position 6 D-amino acids confer conformational restraint and enzymatic stability, while C-terminal ethylamide modification impedes deamidation and mimics the bioactive conformation [4] [8].
[des-Gly10, D-Phe6]-LH-RH ethylamide (chemical formula: C67H89N17O15) embodies two strategic modifications engineered to overcome limitations of native GnRH:
Table 1: Structural Comparison of Native GnRH and Key Agonist Analogs
Compound | Position 6 Modification | Position 10 Modification | Relative Potency | Proteolytic Stability |
---|---|---|---|---|
Native GnRH (Gonadorelin) | Gly | Gly-NH2 | 1× | Low (t½ = 2-4 min) |
[des-Gly10]-LH-RH ethylamide | Gly | Pro-NHEt | 3-5× | Moderate |
[D-Ala6]-LH-RH | D-Ala | Gly-NH2 | 5-9× | Moderate |
[des-Gly10, D-Ala6]-LH-RH ethylamide | D-Ala | Pro-NHEt | 50-60× | High |
[des-Gly10, D-Phe6]-LH-RH ethylamide | D-Phe | Pro-NHEt | ~50× | Very High |
These modifications synergistically confer exceptional metabolic stability. In vitro degradation studies using rat tissue homogenates demonstrate that [des-Gly10, D-Phe6]-LH-RH ethylamide exhibits >20-fold higher resistance to membrane-bound endopeptidases compared to native GnRH and 2.5-fold greater stability than mono-substituted analogs like D-Phe6-GnRH [8]. This resilience directly translates to extended plasma residence time and duration of action in vivo [1] [8].
Position-specific substitutions in GnRH analogs exert discrete and synergistic effects on receptor binding, signal transduction, and pharmacokinetics:
Table 2: Impact of Position-Specific Modifications on Pharmacokinetic and Functional Parameters
Modification | Receptor Affinity (Fold vs GnRH) | Plasma t½ (min) | Enzymatic Stability (vs GnRH) | Functional Outcome |
---|---|---|---|---|
None (Native GnRH) | 1× | 2-4 | 1× | Pulsatile gonadotropin release |
D-Phe6 alone | 15-30× | ~10 | 8-10× | Sustained LH/FSH surge (hours) |
des-Gly10-NHEt alone | 3-5× | ~12 | 5× | Moderate activity prolongation |
D-Phe6 + des-Gly10-NHEt | >50× | >60 | >20× | Prolonged bioactivity (>4 days) |
These principles established with [des-Gly10, D-Phe6]-LH-RH ethylamide formed the blueprint for subsequent "superagonists" like leuprolide ([D-Leu6, des-Gly10]-NHEt) and goserelin ([D-Ser(tBu)6, des-Gly10]-aza-Gly10-NH2), cementing position 6 and 10 modifications as indispensable in peptide-based reproductive therapeutics [4] [7].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: